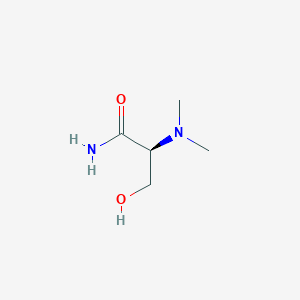

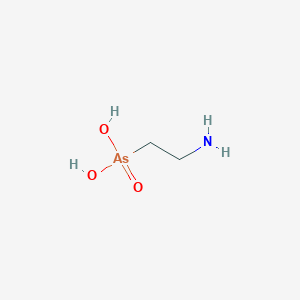

(2S)-2-(Dimethylamino)-3-hydroxypropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件: アコカンセリンは、ストロファンサス植物などの天然資源から化合物を抽出する一連の化学反応によって合成することができます。このプロセスには、通常、次の手順が含まれます。

抽出: 化合物は、エタノールやメタノールなどの溶媒を使用して植物材料から抽出されます。

精製: 粗抽出物は、クロマトグラフィー技術を使用して精製され、アコカンセリンが単離されます。

工業生産方法: アコカンセリンの工業生産には、大規模な抽出および精製プロセスが含まれます。 植物材料はバルクで処理され、高度なクロマトグラフィー技術が採用されて、化合物の高純度と高収率が確保されます .

化学反応の分析

反応の種類: アコカンセリンは、次のようないくつかの種類の化学反応を起こします。

酸化: アコカンセリンは、さまざまな酸化生成物を形成するために酸化することができます。

還元: この化合物は、特定の条件下で還元されて、還元された形態になることがあります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、アコカンセリンの酸化は、さまざまな酸化誘導体を生成することができ、還元は、化合物の還元された形態を生成することができます .

科学的研究の応用

アコカンセリンは、次のような幅広い科学研究の応用を持っています。

化学: 酵素阻害とイオン輸送メカニズムを研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達とイオン恒常性における役割が調べられています。

医学: 心不全やその他の心臓血管疾患の治療における潜在的な治療効果について調査されています。

作用機序

アコカンセリンは、ナトリウム・カリウムATPアーゼ酵素を阻害することでその効果を発揮します。この阻害は、細胞内ナトリウムレベルの上昇につながり、これは、ナトリウム・カルシウム交換体を介して細胞内カルシウムレベルの上昇を引き起こします。 カルシウムレベルの上昇は心筋収縮力を高め、アコカンセリンは心不全の治療に効果的になります .

類似の化合物:

ジゴキシン: 作用機序は似ていますが、薬物動態特性が異なる別の強心性配糖体です。

ジギトキシン: ジゴキシンに似ていますが、半減期が長く、代謝経路が異なります。

ストロファンチン: アコカンセリンと密接に関連する化合物で、これもストロファンサス植物から得られます.

独自性: アコカンセリンは、ナトリウム・カリウムATPアーゼ酵素の特異的な阻害と、心筋収縮力に対する強力な効果によって特徴付けられます。 その独特な薬物動態特性と治療の可能性は、研究と臨床の両方の設定において貴重な化合物となっています .

類似化合物との比較

Digoxin: Another cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.

Digitoxin: Similar to digoxin but with a longer half-life and different metabolic pathways.

Strophanthin: A compound closely related to acocantherine, also derived from the Strophanthus plant.

Uniqueness: Acocantherine is unique due to its specific inhibition of the sodium-potassium adenosine triphosphatase enzyme and its potent effects on cardiac contractility. Its distinct pharmacokinetic properties and therapeutic potential make it a valuable compound in both research and clinical settings .

特性

CAS番号 |

116853-49-7 |

|---|---|

分子式 |

C5H12N2O2 |

分子量 |

132.16 g/mol |

IUPAC名 |

(2S)-2-(dimethylamino)-3-hydroxypropanamide |

InChI |

InChI=1S/C5H12N2O2/c1-7(2)4(3-8)5(6)9/h4,8H,3H2,1-2H3,(H2,6,9)/t4-/m0/s1 |

InChIキー |

VTXPZVSCKQOHJD-BYPYZUCNSA-N |

SMILES |

CN(C)C(CO)C(=O)N |

異性体SMILES |

CN(C)[C@@H](CO)C(=O)N |

正規SMILES |

CN(C)C(CO)C(=O)N |

同義語 |

Propanamide, 2-(dimethylamino)-3-hydroxy-, (S)- (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)

![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)

![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)

![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)